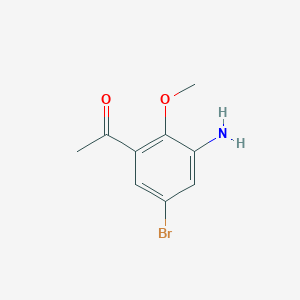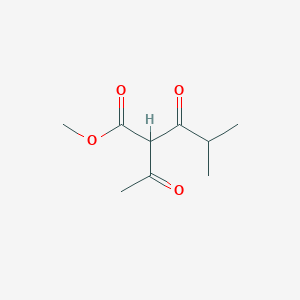
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene
概要
説明
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene is a complex organic compound with the molecular formula C22H22N8. It is characterized by a benzene ring substituted with four imidazole groups at the 1, 2, 4, and 5 positions. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of bromine atoms with imidazole groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions where the imidazole groups are replaced by other functional groups.
Coordination: The imidazole groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Coordination: Metal salts such as nickel, cobalt, copper, and zinc salts in suitable solvents.
Major Products
Oxidation: Oxidized derivatives of the imidazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Coordination: Metal-organic frameworks and coordination polymers.
科学的研究の応用
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene primarily involves its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal centers can facilitate chemical reactions by providing active sites for substrate binding and transformation .
類似化合物との比較
Similar Compounds
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene: Similar structure but with three imidazole groups.
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene: Similar structure but with pyrazole groups instead of imidazole.
Uniqueness
1,2,4,5-Tetrakis((1H-imidazol-1-yl)methyl)benzene is unique due to its four imidazole groups, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers with diverse applications in catalysis, gas storage, and advanced materials .
特性
IUPAC Name |
1-[[2,4,5-tris(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-5-27(15-23-1)11-19-9-21(13-29-7-3-25-17-29)22(14-30-8-4-26-18-30)10-20(19)12-28-6-2-24-16-28/h1-10,15-18H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJZLVJLAOPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=C(C=C2CN3C=CN=C3)CN4C=CN=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)










![N-((2R,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanamide](/img/structure/B3139017.png)


